2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile
Description
Significance of Pyrimidine (B1678525) and Piperazine (B1678402) Scaffolds in Drug Discovery
The foundational components of the title compound, pyrimidine and piperazine, are highly valued in medicinal chemistry. tandfonline.comresearchgate.net
The pyrimidine scaffold is a key building block in numerous bioactive molecules. nih.gov It is a constituent of nucleobases (cytosine, thymine, and uracil), which are fundamental to the structure of DNA and RNA. researchgate.net This natural prevalence has made pyrimidine derivatives a focal point for the development of drugs with a wide array of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govijpsr.commdpi.com The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, enabling strong interactions with biological targets like enzymes and receptors. researchgate.net
The piperazine ring is another privileged structure in drug design, ranking as one of the most common nitrogen heterocycles found in pharmaceuticals. bohrium.comingentaconnect.com It is a six-membered ring containing two nitrogen atoms at opposite positions. researchgate.net This structure imparts favorable physicochemical properties, such as improved water solubility and oral bioavailability. bohrium.com The versatility of the piperazine moiety allows for substitution at its two nitrogen atoms, enabling the fine-tuning of a compound's pharmacological profile. researchgate.net Consequently, piperazine derivatives are utilized in a broad range of therapeutic areas, including as antipsychotic, antidepressant, anti-HIV, and anticancer agents. researchgate.netwisdomlib.org
The strategic combination of pyrimidine and piperazine moieties into a single hybrid molecule is a common approach in drug design aimed at creating novel compounds with enhanced or unique biological activities. tandfonline.comresearchgate.net
Overview of Chemical Structures Related to 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile
The core of the title compound is 1-(2-pyrimidinyl)piperazine, a scaffold that serves as the foundation for numerous approved drugs. wikipedia.orgchemicalbook.com These drugs often feature complex substituents on the second nitrogen of the piperazine ring, which are crucial for their specific therapeutic actions. The acetonitrile (B52724) group (–CH₂CN) in this compound is a relatively simple substituent compared to those in many marketed drugs.
| Drug Name | Therapeutic Use | Key Structural Feature |
|---|---|---|
| Buspirone | Anxiolytic wikipedia.org | Features an azaspirodecanedione moiety linked via a butyl chain. wikipedia.org |
| Tandospirone | Anxiolytic wikipedia.org | Contains a bicyclic imide structure. chemicalbook.com |
| Dasatinib | Anticancer wikipedia.org | A complex structure featuring a substituted thiazole (B1198619) ring. |
| Ipsapirone | Anxiolytic wikipedia.org | Also an azapirone with a structure similar to buspirone. |
Beyond these established drugs, extensive research has been conducted on other derivatives. For instance, various studies have explored attaching different aryl groups, alkyl chains, and other heterocyclic systems to the piperazine ring to investigate activities such as antimicrobial, antiplasmodial, and enzyme inhibition. nih.govnih.govnih.gov Research has also been published on piperazine derivatives with an acetonitrile substituent, similar to the title compound, for applications like inhibiting acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1). mdpi.comnih.gov
Research Landscape and Knowledge Gaps
The research landscape for pyrimidine-piperazine hybrids is vast and active. tandfonline.com Scientists have synthesized and evaluated numerous derivatives for a wide range of biological activities, demonstrating the scaffold's therapeutic potential. nih.govtandfonline.com Studies have reported pyrimidine-piperazine compounds with antimicrobial, anticancer, antimalarial, analgesic, and anti-inflammatory properties. nih.govresearchgate.net Furthermore, derivatives have been specifically designed as inhibitors for enzymes like monoamine oxidase (MAO), which is relevant for neurological disorders. nih.gov
Despite this broad interest in the general scaffold, there is a significant knowledge gap concerning the specific compound This compound . Publicly accessible scientific literature and databases contain minimal to no information on its synthesis, characterization, or biological evaluation. uni.lu While the compound is listed in chemical supplier catalogs and appears in patent literature, dedicated research studies detailing its properties and potential applications are conspicuously absent. uni.lu
This lack of published data represents a clear gap in the current understanding of pyrimidine-piperazine derivatives. The unique combination of the pyrimidinylpiperazine core with a reactive and polar acetonitrile group suggests that the compound could have interesting chemical and biological properties worthy of investigation. Future research could focus on establishing efficient synthetic routes, characterizing its physicochemical properties, and screening it for a range of biological activities to determine its potential as a lead compound in drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10/h1,3-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHNLTWAAXUZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 4 Pyrimidin 2 Yl Piperazin 1 Yl Acetonitrile Analogues
Established Synthetic Routes to the Core Structure
The creation of the 2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetonitrile core primarily relies on well-established reactions in heterocyclic chemistry, focusing on the formation of the key pyrimidine-piperazine bond.
Nucleophilic Substitution Reactions in Pyrimidine-Piperazine Synthesis
The principal method for constructing the pyrimidine-piperazine framework is through a nucleophilic aromatic substitution reaction. researchgate.netscribd.com In this reaction, the nitrogen atom of a piperazine (B1678402) ring acts as the nucleophile, attacking an electron-deficient carbon on the pyrimidine (B1678525) ring. The C2, C4, and C6 positions of the pyrimidine ring are susceptible to nucleophilic attack. bhu.ac.inslideshare.net
A common approach involves the condensation of a halogenated pyrimidine, such as 2-chloropyrimidine (B141910), with piperazine. google.comprepchem.com The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack. google.com The presence of electron-withdrawing groups on the pyrimidine ring, such as a nitro group, can further activate the ring towards nucleophilic substitution, making the reaction more efficient. nih.gov For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine readily proceeds due to the strong electrophilic character at the 2-position. nih.gov
Precursor Chemistry and Reactant Optimization
The choice and preparation of precursors are critical for a successful synthesis. The primary precursors are a suitably substituted pyrimidine and a piperazine derivative. For the synthesis of the parent 1-(2-pyrimidinyl)piperazine, 2-chloropyrimidine and anhydrous piperazine are commonly used. prepchem.com
To avoid side reactions, such as di-substitution on the piperazine ring, a mono-protected piperazine derivative like Boc-piperazine (tert-butyloxycarbonyl piperazine) can be employed. google.com This protecting group strategy ensures that the substitution occurs at only one of the piperazine nitrogens. The Boc group can then be removed under acidic conditions to yield the desired product. google.com Optimization of the molar ratio of reactants is also crucial. For instance, in the reaction between Boc-piperazine and 2-chloropyrimidine, a molar ratio of 1:1 to 1:1.5 (Boc-piperazine to 2-chloropyrimidine) has been found to be effective. google.com
In some synthetic routes, the piperazine moiety is introduced through a multi-step process. For example, thiophene-substituted chalcones can be cyclized with thiourea (B124793) to form a pyrimidine-2-thiol, which is then converted to a 2-(methylsulfanyl)pyrimidine. This intermediate can then react with a desired piperazine derivative to yield the final product. nih.govresearchgate.net
Reaction Conditions and Solvent Systems in Synthesis
The conditions under which the synthesis is performed significantly impact the yield and purity of the final product. These conditions include the choice of solvent, temperature, and the presence of catalysts or bases.
Commonly used solvents for the condensation of 2-chloropyrimidine and piperazine include ethanol (B145695), acetonitrile (B52724), and aqueous mixtures. google.comprepchem.comnih.gov The reaction can be performed at room temperature or with heating (reflux) to increase the reaction rate. prepchem.comnih.gov For instance, the reaction of 2-chloropyrimidine with excess piperazine in acetonitrile under reflux for 12 hours is an effective method. nih.gov
The use of a base, such as potassium carbonate or triethylamine, is often necessary to neutralize the acid generated during the reaction and to deprotonate the piperazine, making it a more potent nucleophile. nih.gov In some cases, a phase-transfer catalyst, like a quaternary ammonium (B1175870) salt, can be used in a biphasic solvent system (e.g., water and an organic solvent) to enhance the reaction between the reactants, leading to improved yields. google.com
The table below summarizes various reaction conditions for the synthesis of pyrimidine-piperazine derivatives.
| Reactants | Base/Catalyst | Solvent | Temperature | Time | Yield |
| 2-chloropyrimidine, Piperazine | - | Ethanol | Room Temp. | 3h | - |
| 2-chloro-3-nitropyridine, Piperazine | - | Acetonitrile | Reflux | 12h | 65% |
| 2-chloro-N-arylacetamides, Piperazine | K2CO3 | Acetonitrile | Reflux | 18-36h | 50-70% |
| Boc-piperazine, 2-chloropyrimidine | Basic | Water | - | - | >80% |
| 2-chloropyrimidine, Piperazine | Phase-transfer catalyst | Water/Organic | - | - | >80% |
Strategies for Structural Diversification and Analog Generation
Once the core this compound structure is synthesized, various strategies can be employed to generate a diverse library of analogues for structure-activity relationship (SAR) studies.
Introduction of Varied Substituents on Pyrimidine and Piperazine Moieties
A primary strategy for diversification involves introducing a wide range of substituents onto both the pyrimidine and piperazine rings. This can be achieved by starting with appropriately substituted precursors or by modifying the core structure.
For the pyrimidine moiety, starting with substituted 2-chloropyrimidines allows for the introduction of various functional groups at different positions of the ring. For example, using 5,6-dichloro-2-methylamino-pyrimidin-4-yl derivatives leads to analogues with chlorine and methylamino substituents. google.com Similarly, starting with thiophene-substituted pyrimidines results in derivatives with a thiophene (B33073) group attached to the pyrimidine ring. nih.gov
On the piperazine side, N-substituted piperazines are commonly used to introduce diversity. These substituents can range from simple alkyl and aryl groups to more complex heterocyclic moieties. nih.govnih.gov For example, reacting a 2-(methylsulfanyl)pyrimidine with N-methylpiperazine or N-phenylpiperazine yields the corresponding N-substituted piperazinyl-pyrimidine derivatives. nih.gov The introduction of substituents like phenyl, benzyl, or phenylethyl groups on the piperazine ring has been explored to study their effect on biological activity. nih.gov
The following table showcases examples of substituents introduced on the pyrimidine and piperazine rings.
| Moiety | Substituent Examples |
| Pyrimidine | Thiophene, Methoxy, Phenyl, Chloro, Methyl, Nitro nih.govnih.govresearchgate.net |
| Piperazine | Methyl, Phenyl, p-tolyl, 4-fluorophenyl, 4-nitrophenyl, 2-hydroxyethyl, Pyrimidin-2-yl nih.govnih.gov |
Chain Elongation and Modification at the Acetonitrile Moiety
Another key strategy for generating analogues involves modifying the acetonitrile group attached to the piperazine nitrogen. This can include elongating the chain or replacing the nitrile group with other functional groups.
For instance, instead of an acetonitrile group, an acetamide (B32628) or propanamide chain can be introduced by reacting the 1-(pyrimidin-2-yl)piperazine intermediate with 2-chloro-N-arylacetamides or 2-chloro-N-arylpropanamides. nih.gov This modification introduces an amide functionality and allows for the incorporation of various aryl groups.
Furthermore, the acetonitrile moiety itself can be a starting point for further chemical transformations. More complex side chains can be built upon this group. For example, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized by reacting 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide with potassium salts of various piperazine dithiocarbamates. nih.gov This approach significantly increases the structural diversity of the resulting compounds by introducing a second piperazine ring connected through a carbodithioate linker. nih.gov
Advanced Synthetic Approaches and Future Directions in Synthesis
While classical synthetic routes provide reliable access to this compound and its analogues, the field of medicinal and process chemistry is continually evolving towards methodologies that offer greater efficiency, safety, and sustainability. unibo.it Current research focuses on overcoming the limitations of traditional methods, such as long reaction times, harsh conditions, and the use of hazardous reagents. Advanced synthetic approaches like microwave-assisted organic synthesis (MAOS) and continuous flow chemistry are at the forefront of this evolution, promising significant improvements in the preparation of these heterocyclic compounds. nih.govmdpi.com
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful technology for accelerating chemical reactions. nih.gov By utilizing microwave radiation for heating, this technique can dramatically reduce reaction times from hours to mere minutes, often leading to higher product yields and purities. researchgate.netmdpi.com The heating mechanism, which involves dipolar polarization and ionic conduction, allows for rapid and uniform heating of the reaction mixture, which is not achievable with conventional heating methods. nih.gov
This technology has been successfully applied to the synthesis of various pyrimidine and piperazine-containing scaffolds. nih.govnih.gov For instance, the condensation steps in pyrimidine ring formation and subsequent nucleophilic substitution reactions are particularly amenable to microwave irradiation. nih.gov Research on related heterocyclic systems has demonstrated that microwave-assisted protocols can produce desired compounds in excellent yields (89–98%) within just 3–5 minutes, a significant improvement over conventional methods that may require several hours of refluxing. nih.gov One comparative study on the synthesis of 2-amino-4,6-diarylpyrimidines highlighted that while conventional heating could produce higher yields, it required much longer reaction times; the microwave-assisted strategy achieved comparable efficiencies in a fraction of the time. researchgate.net
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Yield Improvement | Time Reduction | Reference |
| Pyrimidine Synthesis | Several hours | 15-30 minutes | Often Higher | >90% | researchgate.netnih.gov |
| N-Arylation | 8-24 hours | 20-60 minutes | Variable | >95% | mdpi.com |
| Heterocycle Formation | 9 hours | 16 minutes | Similar | ~97% | mdpi.com |
Continuous Flow Chemistry
Continuous flow chemistry represents a paradigm shift from traditional batch processing to a more efficient, safer, and scalable manufacturing method. In a flow system, reagents are continuously pumped through a network of tubes and reactors, where reactions occur under precisely controlled conditions. This approach offers superior heat and mass transfer, minimizes the risks associated with handling hazardous intermediates, and facilitates seamless scalability from laboratory to industrial production. mdpi.com
For the synthesis of pyrimidinyl-piperazine analogues, flow chemistry can be particularly advantageous. For example, a transition metal-free synthesis of a piperazine-containing drug, which was troublesome in batch due to catalyst purification issues, was successfully optimized for flow chemistry using lithium bis(trimethylsilyl)amide (LiHMDS) as a base. mdpi.com This highlights the potential of flow systems to enable reactions that are difficult to control in batch mode. The synthesis of pyrazole-fused scaffolds has also been significantly improved using flow conditions, reducing reaction times from 9 hours in batch to just 16 minutes in flow, demonstrating the immense potential for process intensification. mdpi.com
Green and Sustainable Synthetic Strategies
In line with the principles of green chemistry, future synthetic methodologies will increasingly focus on sustainability. unibo.itmdpi.com This involves the use of eco-friendly solvents, catalyst-free conditions, and one-pot or multi-component reactions to improve atom economy and reduce waste. researchgate.net
Recent research has demonstrated a simple, one-pot, eco-friendly method for synthesizing analogues like 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. nih.gov This approach utilizes ethanol as a green solvent, is insensitive to water and dioxygen, and employs a straightforward purification process, making it a more sustainable alternative to traditional methods. nih.gov Furthermore, the development of one-pot multicomponent syntheses, such as the Biginelli reaction for producing dihydropyrimidinones, exemplifies an efficient strategy for constructing complex molecules from simple precursors in a single step, minimizing solvent usage and intermediate purification steps. banglajol.infomdpi.com
Future Directions and Outlook
The future of synthesizing this compound analogues lies in the integration of these advanced technologies. The combination of microwave assistance with flow chemistry could lead to ultra-fast and highly efficient automated synthesis platforms. There is a growing emphasis on developing catalyst-driven methods that are both efficient and sustainable, moving away from stoichiometric reagents. ijsat.org
The development of novel one-pot domino reactions will continue to be a priority, allowing for the construction of complex pyrimidine-piperazine hybrids in a single, streamlined process. researchgate.net As the demand for structurally diverse compound libraries for drug discovery grows, these advanced and sustainable synthetic strategies will be crucial for rapidly and responsibly generating novel chemical entities. researchgate.net
Preclinical Pharmacological Investigations of 2 4 Pyrimidin 2 Yl Piperazin 1 Yl Acetonitrile Derivatives
Ligand-Receptor Interactions and Binding Profiles
Derivatives of the 2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetonitrile structure have been investigated for their affinity towards various neurotransmitter receptors, revealing complex binding profiles that are crucial for their potential pharmacological effects. These interactions are primarily centered on dopamine and serotonin (B10506) receptor subtypes, with some explorations into other potential targets.
Dopamine Receptor Subtype Affinities and Selectivity (D2, D3, D4)
The affinity of pyrimidinylpiperazine derivatives for dopamine D2-like receptors (D2, D3, and D4) is a key area of investigation. The pyrimidin-2-yl group, in particular, has been shown to be a favorable moiety for maintaining moderate activity at these receptors.
One study on a series of N-(3-(4-(aryl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamides explored the impact of replacing a phenyl ring with a pyrimidin-2-yl group. The resulting compound, N-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide , demonstrated a binding affinity (Ki) of 131 nM for the D2 receptor nih.gov. This suggests that while the pyrimidine (B1678525) moiety is tolerated, it may lead to a slight decrease in affinity compared to a simple phenyl ring.
In the pursuit of selective D4 receptor antagonists, a derivative, 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]thiazole , was identified as a compound with high affinity for the D4 receptor and notable selectivity over D2 and D3 subtypes chemrxiv.org. Research into N-phenylpiperazine benzamide analogs has further underscored the potential for achieving high D3 receptor affinity (Ki values in the low nanomolar range) and significant selectivity over the D2 receptor, with some compounds showing over 400-fold preference for D3 nih.govnih.gov. Although these are not direct acetonitrile (B52724) derivatives, they highlight the capacity of the broader arylpiperazine scaffold, which includes the pyrimidinylpiperazine substructure, to achieve potent and selective dopamine receptor binding.
| Compound | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
|---|---|---|---|
| N-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | 131 | Not Reported | Not Reported |
| 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]thiazole | Reported as selective for D4 over D2/D3 | Reported as selective for D4 over D2/D3 | High Affinity |
Adenosine (B11128) A2A Receptor Binding
The adenosine A2A receptor has emerged as a significant non-dopaminergic target, particularly in the context of neurodegenerative disorders. Research has focused on identifying dual-target ligands that can modulate both A2A and dopamine D2 receptors. A computational analysis suggested that compounds featuring an indole and a pyrimidine at terminal ends, connected by a linker, have the potential to bind to both receptors simultaneously nih.gov. This led to the design and synthesis of compounds with an indole-piperazine-pyrimidine scaffold. These studies indicate that the pyrimidine moiety is a viable component for A2A receptor antagonists nih.gov. While these compounds are not acetonitrile derivatives, they establish a pharmacological link between the pyrimidinylpiperazine structure and A2A receptor affinity.
Enzyme Modulation and Inhibition Studies
The interaction of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetonitrile derivatives with enzymes, particularly those involved in neurotransmitter metabolism, is a critical aspect of their preclinical evaluation.
Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activity
A series of novel derivatives based on the 2-(4-(pyrimidin-2-yl)piperazin-1-yl) scaffold have been synthesized and specifically screened for their ability to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) researchgate.net. In this study, the acetonitrile group was replaced by a 2-oxoethyl 4-substituted piperazine-1-carbodithioate moiety.
The results showed that several of these compounds were potent and selective inhibitors of MAO-A researchgate.net. Two compounds in particular, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate , demonstrated significant selective MAO-A inhibition with IC50 values of 23.10 µM and 24.14 µM, respectively researchgate.net. In contrast, the inhibitory activity against MAO-B was found to be weak for all tested compounds in this series, indicating a strong preference for the MAO-A isoform.
| Compound | MAO-A (IC50, µM) | MAO-B (IC50, µM) | Selectivity |
|---|---|---|---|
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate | 23.10 | >100 | Selective for MAO-A |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate | 24.14 | >100 | Selective for MAO-A |
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Derivatives of this compound, which integrate pyrimidine and piperazine (B1678402) moieties, have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the hydrolysis of the neurotransmitter acetylcholine and are significant targets in the management of neurodegenerative conditions such as Alzheimer's disease. The inhibition of these enzymes can lead to an increase in acetylcholine levels in the brain, which is a therapeutic strategy for improving cognitive function. nih.govmdpi.comresearchgate.netnih.gov
A series of pyrrolo[2,3-d]pyrimidines fused with fluorobenzylpiperidine derivatives were synthesized and evaluated for their dual-targeting ability. Among these, compound 4a demonstrated an IC50 value of 2.19 µM for human acetylcholinesterase (hAChE), while compound 4f showed an IC50 of 4.27 µM for the same enzyme. nih.gov Another study on 2,4-disubstituted pyrimidines identified compounds with potent inhibitory activity against both AChE and BChE. For instance, certain meta-substituted ethanediamide and 2-butenediamide derivatives showed significant inhibition, with compound 2f being the most active against AChE with an IC50 value of 2.09 µM. researchgate.net
Furthermore, a series of 8-(piperazin-1-yl) imidazo[1,2-a]pyrazine derivatives were designed as acetylcholinesterase inhibitors. The most potent compound in this series exhibited an IC50 value of 0.55 µM against AChE. researchgate.net In a separate study, piperazine derivatives were reported to have half-maximal inhibitory concentrations (IC50) ranging from 4.59 to 6.48 µM for AChE and 4.85 to 8.35 µM for BChE. nih.gov Uracil derivatives have also been explored as cholinesterase inhibitors, with the most potent compound showing an IC50 of 0.088 µM against AChE. nih.gov
The inhibitory potential of these compounds is often evaluated using the Ellman method. The structure-activity relationship studies suggest that the presence of different substituents on the pyrimidine and piperazine rings can significantly influence the inhibitory potency and selectivity towards AChE or BChE.
Table 1: Acetylcholinesterase and Butyrylcholinesterase Inhibition by Pyrimidine-Piperazine Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| 4a | hAChE | 2.19 nih.gov |
| 4f | hAChE | 4.27 nih.gov |
| 2f | AChE | 2.09 researchgate.net |
| Imidazo[1,2-a]pyrazine derivative | AChE | 0.55 researchgate.net |
| Piperazine derivatives (range) | AChE | 4.59 - 6.48 nih.gov |
| Piperazine derivatives (range) | BChE | 4.85 - 8.35 nih.gov |
| Uracil derivative | AChE | 0.088 nih.gov |
Cyclooxygenase-2 (COX-2) Inhibitory Potential
The anti-inflammatory potential of this compound derivatives has been explored through their ability to inhibit cyclooxygenase-2 (COX-2). The COX-2 enzyme is an inducible enzyme that plays a crucial role in the inflammatory cascade by mediating the production of prostaglandins. nih.govorientjchem.org Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org
Several studies have demonstrated the efficacy of pyrimidine derivatives as selective COX-2 inhibitors. mdpi.comnih.gov For instance, a series of pyrimidine-5-carbonitriles were synthesized and evaluated for their COX-2 inhibitory activity. Compounds 3b , 5b , and 5d from this series were identified as highly active, with IC50 values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively, which are comparable to the reference drug Celecoxib (IC50 = 0.17 µM). nih.govresearchgate.netmdpi.com
In another study, pyrimidine derivatives L1 and L2 showed high selectivity towards COX-2, with inhibitory activity comparable to meloxicam. mdpi.comnih.gov The IC50 values for these compounds against COX-2 were found to be similar to that of meloxicam, indicating their potential as potent COX-2 inhibitors. mdpi.com Furthermore, a novel pyrimidine-based fluorescent COX-2 inhibitor, compound 6 , was identified with an IC50 of 1.8 µM for COX-2. rsc.org
The structural features of these derivatives, such as the substitution pattern on the pyrimidine ring, play a significant role in their COX-2 inhibitory activity and selectivity. Molecular docking studies have often been employed to understand the binding interactions of these compounds within the active site of the COX-2 enzyme.
Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Pyrimidine Derivatives
| Compound | COX-2 IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 3b | 0.20 nih.govmdpi.com | Celecoxib | 0.17 researchgate.net |
| 5b | 0.18 nih.govmdpi.com | Celecoxib | 0.17 researchgate.net |
| 5d | 0.16 nih.govmdpi.com | Celecoxib | 0.17 researchgate.net |
| L1 | Comparable to Meloxicam mdpi.com | Meloxicam | - |
| L2 | Comparable to Meloxicam mdpi.com | Meloxicam | - |
| 6 | 1.8 rsc.org | - | - |
Preclinical Efficacy in In Vitro Models
Cell-Based Functional Assays (e.g., β-arrestin recruitment, cAMP inhibition)
Cell-based functional assays are crucial for characterizing the pharmacological profile of compounds targeting G-protein coupled receptors (GPCRs). Assays for β-arrestin recruitment and cyclic adenosine monophosphate (cAMP) inhibition are particularly relevant for evaluating the functional consequences of receptor engagement by ligands such as this compound derivatives.
β-arrestins are proteins involved in the desensitization and internalization of GPCRs. nih.gov The recruitment of β-arrestin to an activated GPCR can be monitored using various assay technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). nih.govfrontiersin.orgyoutube.comresearchgate.net These assays are valuable for identifying agonists, antagonists, and allosteric modulators of GPCRs, and for studying biased signaling, where a ligand preferentially activates either G-protein-dependent or β-arrestin-dependent signaling pathways. nih.govfrontiersin.orgdiscoverx.com
While specific data on this compound derivatives in β-arrestin recruitment assays are not extensively published, the pyrimidine-piperazine scaffold is a common feature in many GPCR ligands. Therefore, these assays are highly applicable for elucidating the mechanism of action of novel derivatives.
Similarly, cAMP inhibition assays are used to assess the functional activity of ligands for Gi-coupled GPCRs. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Measuring changes in cAMP levels in response to compound treatment provides a quantitative measure of receptor activation or inhibition.
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative activity of this compound derivatives has been evaluated against various human cancer cell lines, demonstrating their potential as anticancer agents. The pyrimidine and piperazine moieties are present in numerous compounds with established cytotoxic effects.
In one study, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested for their antiproliferative effects. Compounds 6d , 6e , and 6i showed significant activity against Colo-205 (colon cancer), MDA-MB 231 (breast cancer), and IMR-32 (neuroblastoma) cell lines. nih.gov Another study on new pyrimidine derivatives reported that compounds 3a , 3b , 4a , and 10a were the most active against human colon HT-29 and breast MCF-7 cell lines, with IC50 values ranging between 1 and 10 µg/ml against the HEPG2 liver cancer cell line. epa.gov
Novel piperazine derivatives of vindoline also exhibited potent cytotoxic activity. Compound 23 , a [4-(trifluoromethyl)benzyl]piperazine-containing derivative, was highly effective against the MDA-MB-468 breast cancer cell line with a GI50 of 1.00 µM. mdpi.com Compound 25 , containing a 1-bis(4-fluorophenyl)methyl piperazine moiety, showed a GI50 of 1.35 µM against the HOP-92 non-small cell lung cancer cell line. mdpi.com Furthermore, a series of 3(2H)-pyridazinone derivatives with a piperazinyl linker were synthesized and evaluated for their antiproliferative activity against gastric adenocarcinoma (AGS) cells. nih.gov
Table 3: Antiproliferative Activity of Pyrimidine-Piperazine Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Type | IC50/GI50 (µM) |
| 6d | Colo-205 | Colon Cancer | - nih.gov |
| MDA-MB 231 | Breast Cancer | - nih.gov | |
| IMR-32 | Neuroblastoma | - nih.gov | |
| 6e | Colo-205 | Colon Cancer | - nih.gov |
| MDA-MB 231 | Breast Cancer | - nih.gov | |
| IMR-32 | Neuroblastoma | - nih.gov | |
| 6i | Colo-205 | Colon Cancer | - nih.gov |
| MDA-MB 231 | Breast Cancer | - nih.gov | |
| IMR-32 | Neuroblastoma | - nih.gov | |
| 3a, 3b, 4a, 10a | HEPG2 | Liver Cancer | 1-10 (µg/ml) epa.gov |
| HT-29 | Colon Cancer | - epa.gov | |
| MCF-7 | Breast Cancer | - epa.gov | |
| 23 | MDA-MB-468 | Breast Cancer | 1.00 mdpi.com |
| 25 | HOP-92 | Non-small cell lung cancer | 1.35 mdpi.com |
Antimicrobial and Antifungal Efficacy
The this compound scaffold has been a basis for the development of new antimicrobial and antifungal agents. The combination of pyrimidine and piperazine rings in a single molecule has been shown to result in significant activity against a range of pathogens. nih.govresearchgate.netmanipal.edu
A study on pyrimidine incorporated piperazine derivatives reported that compounds 4b , 4d , 5a , and 5b exhibited good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov In the same study, compounds 4a , 4d , 4e , 5c , and 5e showed significant antifungal activity against Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans. nih.gov
Novel pyrimidine-piperazine hybrids have been investigated for their antimicrobial properties. One study found that 1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-phenylurea (7f ) displayed excellent activity against Pseudomonas aeruginosa with an IC50 of 9.8 µg/mL. researchgate.net Other derivatives in this series also showed potent activity against Klebsiella pneumoniae and Enterococcus faecium. researchgate.net
The synthesis and antimicrobial screening of new Mannich bases with a piperazine moiety revealed significant activity against Gram-positive bacteria, particularly staphylococci and bacilli, as well as high fungistatic activity against Candida species. nih.gov For example, some derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 µg/mL against M. luteus, B. subtilis, and B. cereus. nih.gov
Table 4: Antimicrobial and Antifungal Activity of Pyrimidine-Piperazine Derivatives
| Compound(s) | Organism | Activity Type | MIC/IC50 |
| 4b, 4d, 5a, 5b | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Antibacterial | Good activity at 40 µg/ml nih.gov |
| 4a, 4d, 4e, 5c, 5e | A. niger, P. notatum, A. fumigates, C. albicans | Antifungal | Significant activity at 40 µg/ml nih.gov |
| 7f | P. aeruginosa | Antibacterial | IC50: 9.8 µg/mL researchgate.net |
| Piperazine derivatives (5-7) | M. luteus, B. subtilis, B. cereus | Antibacterial | MIC: 125-500 µg/mL nih.gov |
| Piperazine derivatives (PG7-PG8) | Candida parapsilosis | Antifungal | MIC: 0.49-0.98 µg/mL nih.gov |
Preclinical Efficacy in In Vivo Animal Models
The preclinical efficacy of pyrimidine-piperazine derivatives has been evaluated in various in vivo animal models to assess their therapeutic potential, particularly for anti-inflammatory and analgesic effects. These studies are essential to translate the in vitro findings into a physiological context.
In a study investigating novel pyrazolopyrimidine derivatives, the in vivo anti-inflammatory and analgesic activities were assessed. Compounds 8a , 10c , and 13c demonstrated significant anti-inflammatory and analgesic effects in animal models, with efficacy comparable to the control drug, ketorolac. bsu.edu.eg The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation.
The ulcerogenic potential of these compounds, a common side effect of NSAIDs, was also investigated. Several of the tested pyrimidine and thiazolopyrimidine derivatives showed significantly less gastric ulceration compared to indomethacin, which caused 100% ulceration in the test animals. scialert.net For instance, compound 2 showed only 5.44% ulceration, while exhibiting potent anti-inflammatory activity. scialert.net
These in vivo studies provide crucial information on the pharmacological profile of these compounds, including their efficacy, potency, and potential side effects, which are critical for their further development as therapeutic agents.
Models of Neuropsychiatric Disorders (e.g., antipsychotic, memory, anxiety)
Derivatives of the pyrimidinyl-piperazine scaffold have been extensively evaluated for their utility in treating psychiatric conditions, demonstrating efficacy in models of psychosis, anxiety, and cognitive deficits.
Antipsychotic Activity: The piperazine and pyrimidine rings are core components of many antipsychotic drugs that target dopamine and serotonin receptors. researchgate.net A series of 1-(pyrimidin-2-yl)piperazine derivatives has been investigated as potential atypical antipsychotic agents. One lead compound, α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, showed a strong ability to inhibit conditioned avoidance responding and apomorphine-induced stereotopy in rats. Notably, this compound did not induce catalepsy, a common side effect associated with traditional antipsychotics, and was effective in reversing neuroleptic-induced catalepsy, indicating a low propensity for causing extrapyramidal side effects. ucl.ac.uk This favorable profile is attributed to its unique receptor binding; it was largely inactive at dopamine D2 receptors but acted as a potent ligand for sigma binding sites, suggesting a mechanism that modulates dopaminergic activity indirectly. ucl.ac.uk
Further studies on multi-target ligands incorporating the piperazine scaffold have shown that derivatives can act as antagonists at both serotonin 5-HT2A and dopamine D2 receptors, a hallmark of many atypical antipsychotics. nih.gov Some third-generation compounds have also demonstrated partial agonist activity at D2 and 5-HT1A receptors, a profile associated with "dopamine stabilization." nih.gov
Anxiolytic and Memory Effects: In preclinical models of anxiety, pyrimidinyl-piperazine derivatives have shown significant anxiolytic-like effects. The compound N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide demonstrated clear anxiolytic properties in the elevated plus-maze (EPM) test. nih.gov Its mechanism is believed to involve direct participation of 5-HT1A receptors, as its effects were reversed by a selective 5-HT1A antagonist, and indirect involvement of the GABAergic system. nih.gov Other piperazine derivatives have also shown efficacy in anxiety models like the open-field and light-dark box tests, with mechanisms potentially involving benzodiazepine and nicotinic pathways. mdpi.com
Regarding cognitive function, the impact of these derivatives varies. While some anxiolytic piperazine compounds did not alter mnemonic activity, mdpi.com other related structures have shown the ability to enhance cognition. For instance, certain pyrimidinylthiourea derivatives were found to improve memory and cognitive function in mice with scopolamine-induced amnesia. researchgate.net This suggests that specific structural modifications to the core scaffold can introduce cognitive-enhancing properties, which is particularly relevant for neuropsychiatric disorders where cognitive deficits are a common feature.
Table 1: Activity of Pyrimidinyl-Piperazine Derivatives in Neuropsychiatric Models
| Compound Class | Preclinical Model | Key Findings | Potential Indication |
|---|---|---|---|
| 1-(Pyrimidin-2-yl)piperazines | Conditioned avoidance response (rat) | Inhibition of response without inducing catalepsy. ucl.ac.uk | Atypical Antipsychotic |
| 1-(Pyrimidin-2-yl)piperazines | Apomorphine-induced stereotopy (rat) | Inhibition of stereotypic behavior. ucl.ac.uk | Atypical Antipsychotic |
| N-substituted Pyrimidinyl-piperazine | Elevated Plus-Maze (mouse) | Demonstrated significant anxiolytic-like effects. nih.gov | Anxiety |
| Pyrimidinylthiourea Derivatives | Scopolamine-induced amnesia (mouse) | Improved memory and cognitive function. researchgate.net | Cognitive Deficits |
Models of Neurodegenerative Conditions (e.g., Parkinson's, Alzheimer's)
The neuroprotective and symptomatic potential of this compound derivatives has been investigated in models relevant to Alzheimer's and Parkinson's diseases.
Alzheimer's Disease (AD): A multi-target approach is considered highly promising for AD, and pyrimidinyl-piperazine derivatives have shown potential in this area. These compounds have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. mdpi.com For example, a series of phenylsulfonyl-pyrimidine derivatives linked by a piperazine moiety demonstrated potent, non-competitive inhibition of human AChE. mdpi.com
Beyond cholinesterase inhibition, these derivatives can also target the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. mdpi.comnih.gov Certain pyrimidinylthiourea derivatives have demonstrated the ability to modulate metal-induced Aβ aggregation, chelate specific metal ions involved in plaque formation, and exert antioxidant effects. researchgate.net Furthermore, some pyrimidine derivatives act as gamma-secretase modulators, which can influence the production of Aβ peptides. google.com This multifunctional profile—combining cholinesterase inhibition, anti-aggregation activity, and neuroprotection—makes these compounds compelling candidates for further AD research. researchgate.netnih.gov
Parkinson's Disease (PD): Research into treatments for Parkinson's disease has identified the adenosine A2A receptor as a key non-dopaminergic target. Antagonists of this receptor can modulate motor symptoms. Derivatives of researchgate.netnih.govmdpi.comtriazolo[1,5-a] ucl.ac.uknih.govnih.govtriazine containing a piperazine moiety have been developed as potent and selective adenosine A2A receptor antagonists. acs.org These compounds have demonstrated good oral efficacy in rodent models of PD, including the rat catalepsy model and the 6-hydroxydopamine-lesioned rat model. acs.org
Another therapeutic strategy for both Parkinson's and Gaucher disease involves the use of pharmacological chaperones to restore the function of the enzyme glucocerebrosidase (GCase). researchgate.net A high-throughput screening campaign identified pyrimidinyl piperazines as a class of non-iminosugar GCase pharmacological chaperones. researchgate.netucl.ac.uk Subsequent optimization of these hits led to potent compounds that selectively stabilize GCase and increase its activity in cellular assays, representing a promising approach for these neurodegenerative conditions. researchgate.netucl.ac.uk
Table 2: Activity of Pyrimidinyl-Piperazine Derivatives in Neurodegenerative Models
| Compound Class | Target/Model | Key Findings | Potential Indication |
|---|---|---|---|
| Phenylsulfonyl-pyrimidines | Acetylcholinesterase (AChE) | Potent, non-competitive inhibition of human AChE. mdpi.com | Alzheimer's Disease |
| Pyrimidinylthioureas | Amyloid-beta (Aβ) Aggregation | Modulation of metal-induced Aβ aggregation. researchgate.net | Alzheimer's Disease |
| Pyrimidinyl Piperazines | Glucocerebrosidase (GCase) | Act as pharmacological chaperones, increasing GCase activity. researchgate.netucl.ac.uk | Parkinson's Disease |
| Piperazine-triazolotriazines | Adenosine A2A Receptor | Potent and selective antagonists with oral efficacy in PD models. acs.org | Parkinson's Disease |
Anti-parasitic Activity in Infection Models
The piperazine and pyrimidine scaffolds are known pharmacophores in anti-infective chemotherapy. nih.govpatsnap.com Derivatives combining these moieties have been explored for activity against various parasites.
In the field of antimalarials, aryl piperazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, including chloroquine-resistant strains. nih.gov One study identified a piperazine-containing compound that was 20-40 times more active against P. falciparum (IC50: 0.5 μM) than against mammalian cells. nih.gov While this compound showed weak in vivo effects, it highlights the potential of the scaffold. nih.gov Further research into 2,4-diaminopyrimidine derivatives has also yielded compounds with potent antimalarial activity (IC50 values of 0.05–0.06 μM) and good selectivity. nih.gov
Derivatives containing the pyrimidine nucleus have also shown significant leishmanicidal activity. A series of N-pyrimidin-ylbenzenesulfonamides was assessed against Leishmania infantum promastigotes. nih.gov The most active compounds, when administered to an in vivo mouse model of L. infantum infection, resulted in a parasite burden reduction of approximately 99%. nih.gov The mechanism of action for some of these compounds appears to involve DNA interaction and nuclease activity. nih.gov Other studies have confirmed the potential of piperazine-containing structures against Leishmania major. nih.gov
Structure-Activity Relationships (SAR) and Ligand Efficacy
The pharmacological activity of this compound derivatives is highly dependent on their specific structural features. Structure-activity relationship (SAR) studies have provided valuable insights into the modifications necessary to optimize potency and selectivity for various biological targets.
For neuropsychiatric applications, the nature of the substituent on the piperazine ring is critical. For instance, replacing an aryl group with an alicyclic substituent (e.g., cyclohexyl) can lead to a complete loss of affinity for dopamine D2 and serotonin 5-HT1A/2A receptors, indicating that an aromatic system is essential for antipsychotic-related activity. nih.gov The length of the spacer chain connecting the piperazine to other pharmacophoric elements also significantly influences affinity, particularly for the 5-HT1A receptor. mdpi.com For hypnotic activity, QSAR studies of 1-(2-pyrimidinyl)piperazine derivatives showed that biological activity increases with lipophilicity up to a certain point (log P > 2.5), after which it declines sharply. nih.gov
In the context of neurodegenerative diseases, SAR studies on pyrimidinyl piperazine GCase chaperones revealed the importance of substitution at the 5- and 6-positions of the pyrimidine ring. ucl.ac.uk Removing a methyl group at position 6 significantly decreased activity, while adding an electron-withdrawing group abolished it completely, possibly by reducing the basicity of the pyrimidine core. ucl.ac.uk For anti-Alzheimer's agents targeting AChE, SAR analysis of related structures showed that a short methylene (B1212753) linker and a biphenyl group provided high activity, with the piperidine moiety showing higher affinity than piperazine in one series. mdpi.com
Regarding ligand efficacy, derivatives have been shown to act as antagonists, partial agonists, or full agonists depending on their structure. For example, specific indazole-piperazine compounds act as antagonists at D2 receptors while demonstrating agonist activity at 5-HT1A receptors. nih.gov The degree of efficacy at these receptors is a key determinant of a compound's potential as a first, second, or third-generation antipsychotic. nih.gov
Pharmacokinetic and Preclinical Drug Metabolism Research
In Vitro Metabolic Stability in Hepatic Microsomes
In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to metabolism in the liver, a primary site of drug breakdown. springernature.com These assays typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. springernature.com The stability of a compound is often expressed as its half-life (t½) and intrinsic clearance (CLint). nih.gov
For compounds containing the pyrimidinylpiperazine scaffold, metabolic stability can be variable. Research on a series of piperazin-1-ylpyridazines, which are structurally similar to the compound , demonstrated that some derivatives can be rapidly metabolized in mouse and human liver microsomes, with half-lives as short as 2-3 minutes. nih.govresearchgate.net However, the same research also showed that structural modifications could dramatically improve metabolic stability, increasing the half-life by over 50-fold. nih.govresearchgate.net
One key metabolic pathway for pyrimidinylpiperazine compounds is hydroxylation. A study on 1-(2-pyrimidinyl)-piperazine (1-PP), an active metabolite of several psychoactive drugs, identified that the polymorphic enzyme CYP2D6 is primarily responsible for its 5-hydroxylation in human liver microsomes. nih.gov The study determined the Michaelis-Menten kinetics for this reaction, providing a deeper understanding of the metabolic pathway. nih.gov
Based on these findings for analogous compounds, it can be inferred that 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile is likely metabolized by CYP enzymes, with potential for hydroxylation on the pyrimidine (B1678525) ring. The presence of the acetonitrile (B52724) group may influence its metabolic profile compared to other derivatives.
Table 1: Representative In Vitro Metabolic Stability of a Related Pyrimidinylpiperazine Compound (1-PP) in Human Liver Microsomes nih.gov
| Parameter | Value |
| Primary Metabolizing Enzyme | CYP2D6 |
| Metabolic Reaction | 5-hydroxylation |
| Km (μM) | 171 |
| Vmax (pmol/min/mg protein) | 313 |
This table presents data for the related compound 1-(2-pyrimidinyl)-piperazine to illustrate potential metabolic parameters.
Preclinical Absorption Characteristics
The absorption of a drug candidate following oral administration is a critical determinant of its bioavailability. The piperazine (B1678402) moiety is often incorporated into medicinal molecules to enhance aqueous solubility, which can, in turn, improve oral absorption. researchgate.net The physicochemical properties of piperazine derivatives, such as their molecular weight, lipophilicity (logP), and polarity, play a significant role in their ability to cross biological membranes. researchgate.net
A crucial factor influencing the absorption of many drug compounds is their interaction with efflux transporters like P-glycoprotein (P-gp). mdpi.com P-gp, present in the intestinal epithelium, can actively transport drugs back into the gut lumen, thereby reducing their systemic absorption. mdpi.com Interestingly, some piperazine derivatives have been identified as P-gp inhibitors. mdpi.com This suggests that this compound could potentially modulate P-gp activity, which would have implications for its own absorption and that of co-administered drugs. A study on one such piperazine derivative demonstrated that its co-administration improved the oral bioavailability of paclitaxel, a known P-gp substrate, by approximately 2.1-fold in rats. mdpi.com
Therefore, the preclinical absorption characteristics of this compound would likely be favorable due to the solubility-enhancing properties of the piperazine ring. However, its interaction with intestinal transporters like P-gp would need to be experimentally determined to fully understand its absorption profile.
Table 2: General Physicochemical Properties of Piperazine Derivatives Influencing Absorption researchgate.netwikipedia.org
| Property | Influence on Absorption |
| Aqueous Solubility | Generally enhanced by the piperazine moiety, potentially leading to better dissolution and absorption. |
| Lipophilicity (LogP) | Needs to be balanced for membrane permeability; both too high and too low values can hinder absorption. |
| Molecular Weight | Lower molecular weight compounds are often more readily absorbed. |
| pKa | The basic nature of the piperazine ring influences the ionization state in the gastrointestinal tract, which affects absorption. |
This table outlines general principles for piperazine derivatives, as specific data for this compound is not available.
Predictive ADMET Modeling in Early Drug Discovery
In silico predictive ADMET modeling has become an indispensable tool in modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and toxicity profiles. nih.govsemanticscholar.org These computational models use a compound's chemical structure to predict a wide range of properties, including its absorption, distribution, metabolism, excretion, and potential toxicities. gjpb.de This allows for the prioritization of compounds for further experimental testing and can help to identify potential liabilities early in the development process. semanticscholar.org
For a compound like this compound, ADMET prediction software could be used to estimate parameters such as its intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for inhibiting key drug-metabolizing enzymes. gjpb.de For instance, a computational study on various heterocyclic derivatives, including pyrimidines, successfully predicted drug-like properties and absorption percentages, identifying promising candidates for further development. gjpb.de
The predictions are based on large datasets of experimentally determined properties of other molecules and sophisticated algorithms. nih.gov While these predictions are not a substitute for experimental data, they provide valuable guidance for medicinal chemists to optimize the ADMET properties of lead compounds.
Table 3: Examples of Commonly Predicted ADMET Properties nih.govgjpb.de
| ADMET Parameter | Predicted Property | Importance in Drug Discovery |
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |
| Caco-2 Permeability | An in vitro model for predicting intestinal permeability. | |
| P-glycoprotein Substrate/Inhibitor | Predicts interaction with a key drug efflux transporter. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates the likelihood of the compound reaching the central nervous system. |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to exert its effect. | |
| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | Predicts the potential for drug-drug interactions. |
| CYP450 Substrate | Indicates which enzymes are likely responsible for the compound's metabolism. | |
| Toxicity | hERG Inhibition | Assesses the risk of cardiac toxicity. |
| Mutagenicity (Ames test) | Predicts the potential for the compound to cause genetic mutations. |
This table provides a general overview of the types of parameters assessed in predictive ADMET modeling.
Computational and Chemoinformatic Studies of 2 4 Pyrimidin 2 Yl Piperazin 1 Yl Acetonitrile
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile, this involves docking it into the active site of a protein target to predict its binding mode and affinity.
Derivatives of the pyrimidinyl-piperazine scaffold have been investigated as inhibitors for a variety of protein targets. For instance, related compounds have been docked against targets such as cyclin-dependent kinases (CDKs), monoamine oxidase (MAO), and various receptors involved in cancer and neurological disorders. nih.govnih.govnih.gov
A hypothetical docking study of this compound would likely reveal key interactions:
Hydrogen Bonding: The nitrogen atoms on the pyrimidine (B1678525) ring and the piperazine (B1678402) ring are strong hydrogen bond acceptors. They could interact with hydrogen bond donor residues (e.g., lysine, arginine, serine) in a protein's active site. figshare.com
Hydrophobic Interactions: The pyrimidine ring can engage in π-π stacking or other hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. mdpi.com
Nitrile Group Interactions: The acetonitrile (B52724) moiety is of particular interest. The nitrile group is a versatile functional group in medicinal chemistry. It is a weak hydrogen bond acceptor but can also participate in other types of interactions, such as dipole-dipole or interactions with backbone amide groups in a protein. researchgate.netnih.gov Studies on nitrile-containing ligands have shown they can significantly influence binding affinity and selectivity. researchgate.netnih.gov
For example, in a study of pyrazolo[3,4-d]pyrimidine derivatives targeting the FLT3 kinase domain, compounds with a piperazine linkage demonstrated notable interactions within the protein's binding domain. nih.gov Similarly, docking studies on pyrazine-based compounds highlight the importance of hydrogen bonds to the heteroaromatic nitrogen atoms. researchgate.net These examples suggest that this compound would likely utilize its pyrimidine and piperazine nitrogens for key anchoring interactions within a target protein's active site.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the binding stability than static docking poses. youtube.com MD simulations can be used to assess the stability of the interactions predicted by molecular docking, observe conformational changes in the ligand and protein, and calculate binding free energies. mdpi.com
For this compound, an MD simulation would typically follow a successful docking study. The simulation would place the docked complex in a simulated physiological environment (water, ions) and track the atomic movements over a set period (e.g., nanoseconds). researchgate.net
Key insights from an MD simulation could include:
Stability of Key Interactions: The simulation would confirm whether the hydrogen bonds and hydrophobic interactions identified in docking are stable over time. nih.gov
Role of Water Molecules: MD can reveal the role of water molecules in mediating interactions between the ligand and the protein.
Conformational Flexibility: The simulation would show the flexibility of the acetonitrile tail and how its orientation affects binding.
Binding Free Energy Calculation: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy, providing a more quantitative measure of binding affinity. mdpi.com
Studies on related pyrimidine and piperazine derivatives have successfully used MD simulations to validate docking results and understand the dynamic stability of ligand-receptor complexes. nih.govnih.govnih.gov These studies often show that stable hydrogen bonds are crucial for maintaining the ligand's position in the active site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds.
While no specific QSAR models featuring this compound have been identified, the methodology is widely applied to series of pyrimidine and piperazine derivatives. nih.govresearchgate.net In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities are aligned. Then, molecular fields (steric and electrostatic) are calculated around them. nih.gov The variations in these fields are then correlated with the variations in biological activity to build a predictive model.
If this compound were included in a QSAR study of related analogs, the model could reveal important structural features for activity. For example, the QSAR model might generate contour maps indicating:
Where bulky (sterically favored) or compact (sterically disfavored) groups would enhance or decrease activity.
Where electropositive or electronegative groups would be beneficial for activity, likely highlighting the importance of the nitrogen atoms in the pyrimidine and piperazine rings.
Such models provide valuable guidance for the rational design of more potent analogs by suggesting specific modifications to the parent structure. nih.gov
In Silico Prediction of Pharmacological Profiles and Drug-Likeness
In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and the "drug-likeness" of a compound. audreyli.comrfppl.co.in These predictions help to identify candidates that are likely to have favorable pharmacokinetic properties and avoid costly failures in later stages of drug development. nih.gov
The drug-likeness of this compound can be assessed using several established rules, such as Lipinski's Rule of Five. japsonline.com These rules are based on the physicochemical properties of known oral drugs.
| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 203.25 g/mol | ≤ 500 g/mol | Yes |
| LogP (octanol-water partition coefficient) | ~0.8 - 1.2 (estimated) | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 5 (4 pyrimidine/piperazine N, 1 nitrile N) | ≤ 10 | Yes |
As shown in the table, the compound is predicted to be fully compliant with Lipinski's Rule of Five, suggesting it has physicochemical properties consistent with orally bioavailable drugs. Studies on other pyrimidine and piperazine derivatives often show good compliance with these rules, supporting their potential as drug scaffolds. nih.govresearchgate.net
Further ADMET predictions can be made using various software platforms. For example, properties like aqueous solubility, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and potential toxicity can be estimated. rfppl.co.inresearchgate.net Given its structure, the compound is likely to have moderate polarity and good potential for oral absorption.
Physicochemical Similarity Assessment with Reference Compounds
Assessing the physicochemical similarity of a new compound to existing drugs can provide insights into its potential biological activity and ADMET properties. The pyrimidinyl-piperazine core is a well-known pharmacophore present in several marketed drugs, most notably in the "azapirone" class of anxiolytics and antidepressants, such as Buspirone. wikipedia.org
A comparison of the physicochemical properties of this compound with its parent scaffold, 1-(2-Pyrimidinyl)piperazine, and a more complex drug like Buspirone, highlights its characteristics.
| Property | This compound | 1-(2-Pyrimidinyl)piperazine | Buspirone |
|---|---|---|---|
| Molecular Formula | C10H13N5 | C8H12N4 | C21H31N5O2 |
| Molecular Weight (g/mol) | 203.25 | 164.21 | 385.50 |
| Topological Polar Surface Area (TPSA) (Ų) | 70.9 | 47.3 | 72.0 |
| Number of Rotatable Bonds | 2 | 1 | 8 |
This comparison shows that this compound is a small, relatively simple molecule. Its molecular weight is significantly lower than that of Buspirone, placing it in the fragment-like or lead-like chemical space. Its Topological Polar Surface Area (TPSA), a predictor of drug absorption and transport, is comparable to that of Buspirone, suggesting it may have similar membrane permeability characteristics. The low number of rotatable bonds indicates a relatively rigid structure, which can be advantageous for binding affinity and selectivity.
Analytical Methodologies for Research and Development
Spectroscopic Characterization Techniques
Spectroscopy is an indispensable tool for elucidating the molecular structure of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the piperazine (B1678402) ring, and the acetonitrile (B52724) methylene (B1212753) group.
Pyrimidine Protons: The pyrimidine ring typically displays a triplet for the proton at the 4-position (H-4) and a doublet for the two equivalent protons at the 5- and 6-positions (H-5, H-6). Based on related pyrimidine structures, these aromatic protons are expected to appear in the downfield region of the spectrum.
Piperazine Protons: The eight protons of the piperazine ring are in two different chemical environments. The four protons adjacent to the pyrimidine ring will appear as a multiplet at a different chemical shift than the four protons adjacent to the acetonitrile group, due to the differing electronic effects of their substituents.
Acetonitrile Methylene Protons: A singlet corresponding to the two protons of the methylene group (-CH₂CN) is anticipated. Its position will be influenced by the adjacent nitrogen atom of the piperazine ring.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. researchgate.net
Acetonitrile Carbons: Two signals are characteristic of the acetonitrile group: one for the nitrile carbon (-C≡N) in the downfield region (typically around 115-120 ppm) and one for the methylene carbon (-CH₂). chemicalbook.comlibretexts.org
Piperazine Carbons: The piperazine ring will show two signals for its four carbon atoms, reflecting the two different chemical environments created by the pyrimidine and acetonitrile substituents.
Pyrimidine Carbons: The pyrimidine ring will exhibit three distinct signals for its four carbon atoms.
The following table summarizes the predicted chemical shifts for the compound.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyrimidine C-H | Doublet, Triplet (downfield region) | ~110-165 |
| Piperazine C-H | Multiplets | ~45-55 |
| Methylene (-CH₂) | Singlet | ~45-50 |
| Nitrile (-CN) | Not applicable | ~115-120 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
C≡N Stretch: A sharp, intense absorption band in the range of 2240-2260 cm⁻¹ is a definitive indicator of the nitrile functional group. researchgate.net
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic methylene groups in the piperazine and acetonitrile moieties.
C=N and C=C Stretch: Aromatic ring stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.
C-N Stretch: The stretching vibrations for the carbon-nitrogen bonds of the piperazine and pyrimidine rings will appear in the fingerprint region, typically between 1000-1350 cm⁻¹.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | 2240 - 2260 (sharp, intense) |
| Aliphatic C-H | 2850 - 3000 |
| Aromatic C=C/C=N | 1400 - 1600 |
| Aliphatic C-N | 1000 - 1350 |
Mass Spectrometry (HRMS, LC-MS, EI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental formula of the compound. For this compound (C₁₀H₁₃N₅), the expected monoisotopic mass is 203.1171 Da. uni.lu HRMS analysis would typically look for the protonated molecular ion [M+H]⁺ at m/z 204.12438. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and can be employed to monitor the purity of the target compound. nih.gov An LC-MS method would allow for the separation of this compound from any starting materials, byproducts, or degradation products, with the mass spectrometer confirming the identity of the eluting peaks. researchgate.net
Electron Ionization Mass Spectrometry (EI-MS): EI-MS involves bombarding the molecule with high-energy electrons, causing fragmentation. The resulting fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak (M⁺) would be observed at m/z 203. Key fragmentation pathways could include the loss of the acetonitrile group (-CH₂CN), cleavage of the piperazine ring, or fragmentation of the pyrimidine ring.
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₁₀H₁₃N₅ | 203.1171 |
| [M+H]⁺ | C₁₀H₁₄N₅⁺ | 204.1244 |
| [M+Na]⁺ | C₁₀H₁₃N₅Na⁺ | 226.1063 |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound during and after its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final compound and for quantitative analysis. A reversed-phase HPLC method is typically suitable for a molecule with the polarity of this compound.
Stationary Phase: A C18 (octadecylsilyl) column is a common choice, offering good retention and separation for moderately polar compounds. nih.gov
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) is typically employed. nih.gov The mobile phase composition is optimized to achieve good peak shape and resolution from impurities.
Detection: Ultraviolet (UV) detection is commonly used, as the pyrimidine ring contains a chromophore that absorbs UV light. The detection wavelength would be set at the absorbance maximum of the compound to ensure high sensitivity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. nih.gov In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.
Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) and a more polar solvent like methanol (B129727).
Visualization: After development, the spots are visualized, commonly under UV light, which will reveal the UV-active starting materials and product at different positions (Rf values) on the plate. The completion of the reaction is indicated by the disappearance of the starting material spot.
Column Chromatography for Purification
Column chromatography is a principal method for the purification of synthetic compounds like this compound, separating it from byproducts and unreacted starting materials based on differential adsorption to a stationary phase. A typical procedure involves the use of silica gel as the stationary phase due to its polarity and effectiveness in separating a wide range of organic compounds.
The crude product, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of a prepared silica gel column. The separation is then achieved by eluting the column with a mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). For compounds with the structural characteristics of pyrimidinylpiperazines, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane or dichloromethane (B109758), and a more polar solvent, like ethyl acetate or methanol. The ratio of these solvents is optimized to achieve the best separation.
In the purification of a structurally related compound, 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile, a mobile phase of dichloromethane/methanol (10:1 v/v) was successfully employed with a silica gel column. nih.gov For other piperazine derivatives, gradients of hexane and ethyl acetate are frequently used. hu-berlin.deamazonaws.com The fractions are collected as they elute from the column and are analyzed by TLC to identify those containing the pure desired product. These pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Table 1: Illustrative Column Chromatography Parameters for Purification of Piperazine Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of hexane and ethyl acetate, or a mixture of dichloromethane and methanol (e.g., 10:1 v/v). nih.govhu-berlin.deamazonaws.com |
| Elution Technique | Isocratic or gradient elution. |
| Detection | UV light (254 nm) for TLC analysis of fractions. hu-berlin.de |
Radioligand Binding and Functional Assay Techniques
Radioligand binding assays are crucial in vitro tools used to determine the affinity of a compound for a specific receptor. In the context of this compound, these assays would quantify its ability to bind to various G protein-coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) and adrenergic receptors, which are common targets for pyrimidinylpiperazine derivatives.
The principle of a radioligand binding assay involves the competition between a radiolabeled ligand (with known affinity for the receptor) and the unlabeled test compound (this compound) for binding to the receptor. The receptors are typically present in preparations of cell membranes that have been engineered to express the receptor of interest. The amount of radioligand bound to the receptor is measured at various concentrations of the test compound. The data is then used to calculate the inhibitory constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. For instance, various arylpiperazine derivatives have shown high affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range. nih.govmdpi.combg.ac.rs
Functional assays are subsequently performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. These assays measure the biological response initiated by the binding of the compound to the receptor. Common functional assays for GPCRs include cAMP (cyclic adenosine (B11128) monophosphate) assays and GTPγS (guanosine 5'-O-[gamma-thio]triphosphate) binding assays. nih.govcreative-bioarray.comnih.govnih.gov
A cAMP assay measures the change in the intracellular concentration of the second messenger cAMP upon receptor activation. nih.govrevvity.comnih.gov For receptors coupled to Gαi proteins, an agonist will decrease cAMP levels, while for receptors coupled to Gαs proteins, an agonist will increase cAMP levels. The potency of an agonist is determined by its EC50 value (the concentration required to produce 50% of the maximum effect), and the efficacy is determined by the Emax (the maximum effect produced). The IC50 value (the concentration that inhibits 50% of the agonist response) is determined for antagonists.
The GTPγS binding assay is another functional assay that measures the initial step of G protein activation. creative-bioarray.comnih.govnih.govresearchgate.net It utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the Gα subunit upon receptor activation by an agonist. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation. This assay can also be used to determine the EC50 and Emax for agonists.
Table 2: Illustrative Radioligand Binding Affinity of a Related Pyrimidinylpiperazine Compound
| Receptor | Radioligand | Ki (nM) |
|---|---|---|
| 5-HT1A | [3H]8-OH-DPAT | 5.2 |
Table 3: Illustrative Functional Assay Data of a Related Pyrimidinylpiperazine Compound at the 5-HT1A Receptor
| Assay Type | Parameter | Value |
|---|---|---|
| cAMP Assay | EC50 (nM) | 25.4 |
| Emax (%) | 60 (Partial Agonist) | |
| GTPγS Binding Assay | EC50 (nM) | 30.1 |
Intellectual Property Landscape and Future Research Directions
Patent Analysis of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile and Related Scaffolds
The pyrimidinylpiperazine core is a privileged scaffold in medicinal chemistry, featured in numerous patents for a diverse range of therapeutic applications. nih.gov This structural motif is a key component of several well-known drugs, including anxiolytics like Buspirone and its analogues (Ipsapirone, Gepirone, Tandospirone), the anticancer agent Dasatinib, and the anti-Parkinsonian agent Piribedil. wikipedia.org An analysis of the patent literature reveals a sustained interest in developing novel molecules based on this framework.
Patents covering pyrimidinylpiperazine derivatives claim utility across a broad spectrum of diseases. Early patents often focused on central nervous system (CNS) disorders, leveraging the scaffold's ability to interact with serotonin (B10506) and adrenergic receptors. wikipedia.orggoogle.com For instance, German patent EP0314984A2 discloses the use of 2-pyrimidinyl-1-piperazine derivatives for the treatment of nicotine (B1678760) addiction. google.com More recent patent applications have expanded into areas such as infectious diseases and oncology. nih.govnih.gov The versatility of the piperazine (B1678402) ring allows for modifications that can significantly alter the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making it a flexible building block for drug discovery. nih.gov Industrial processes for the synthesis of these derivatives are also a subject of patent filings, aiming to improve yield and purity for large-scale production. google.com
| Patent Number | Assignee/Applicant | Title/Claimed Use | Key Scaffolds Mentioned |
|---|---|---|---|
| US 4,303,657 | Mead Johnson & Company | Psychotropic N-(heteroaryl)piperazinylalkyl-azaspiroalkanediones (Buspirone and related compounds) | Pyrimidinylpiperazine derivatives for treating anxiety and depression. googleapis.com |
| EP0314984A2 | N/A | Use of 2-pyrimidinyl-1-piperazine derivatives for treating nicotine addiction. | Ipsapirone, Gepirone, Buspirone. google.com |
| US20150284338A1 | Richter Gedeon Nyrt. | Industrial process for the synthesis of pyrimidinyl-piperazine derivatives. | trans-N-(-4{2-[4-(5,6-dichloro-2-methyl-amino-pyirimidin-4-yl)-piperazin-1-yl]ethyl}cyclohexyl-propionamide. google.com |
| US 5,171,745 | Roussel Uclaf | 17α-hydroxy-21-piperazinyl-pregna-4,9(11)-diene-3,20-dione derivatives and their use as pharmaceuticals. | Steroid derivatives containing a piperazine moiety for potential pharmaceutical use. googleapis.com |
Identification of Novel Therapeutic Targets and Applications
Research continues to uncover new biological activities for compounds containing the this compound scaffold, suggesting novel therapeutic avenues beyond their traditional use as CNS agents.
One promising area is in the treatment of infectious diseases. A recent study detailed the design and optimization of piperazinyl-pyrimidine analogues as potent inhibitors of the Chikungunya virus (CHIKV). nih.gov These compounds were found to target the viral capping machinery protein nsP1, a novel target for this class of molecules. nih.gov Similarly, diarylpyrimidine derivatives bearing a piperazine sulfonyl moiety have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors, demonstrating activity against wild-type and drug-resistant mutant strains. nih.gov
Another emerging application is in the field of enzyme inhibition for metabolic and infectious diseases. A new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and identified as selective inhibitors of monoamine oxidase A (MAO-A), indicating potential for development as antidepressant drugs. nih.govresearchgate.net Furthermore, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and evaluated as urease inhibitors. nih.gov Urease is a key enzyme for pathogenic microorganisms like Helicobacter pylori, and its inhibition is a strategy for treating related infections. nih.gov
| Therapeutic Target | Potential Application | Key Findings/Compound Class |
|---|---|---|
| Chikungunya Virus (CHIKV) nsP1 | Antiviral (Anti-CHIKV) | Piperazinyl-pyrimidine analogues identified as potent inhibitors of the viral capping machinery. nih.gov |
| Monoamine Oxidase A (MAO-A) | Antidepressant | 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioate derivatives showed selective MAO-A inhibitory activity. nih.govresearchgate.net |
| HIV-1 Reverse Transcriptase | Antiviral (Anti-HIV) | Diarylpyrimidine derivatives with a piperazine sulfonyl group act as potent non-nucleoside inhibitors. nih.gov |
| Urease | Anti-bacterial (e.g., H. pylori) | 1-(3-nitropyridin-2-yl)piperazine derivatives were synthesized as effective urease inhibitors. nih.gov |
| Acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) | Atherosclerosis, Hyperlipidemia | 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles serve as precursors for aqueous soluble ACAT-1 inhibitors. nih.gov |
Opportunities for Lead Optimization and Preclinical Development
The process of converting a biologically active "hit" compound into a preclinical candidate is known as lead optimization. danaher.com This iterative phase focuses on enhancing desirable properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles while minimizing off-target effects. patsnap.comcriver.com The pyrimidinylpiperazine scaffold is highly amenable to such optimization due to its synthetic tractability.
A clear example of this process is the development of the aforementioned anti-CHIKV compounds. nih.gov Starting from a known hit compound, researchers performed extensive lead optimization by synthesizing a hundred analogues. This allowed for a detailed structure-activity relationship (SAR) study, which revealed the key chemical features required for potent inhibition. nih.gov The investigation also included a structure-metabolism relationship (SMR) study by assessing the metabolic stability of analogues in human liver microsomes. Furthermore, a thorough ADMET investigation screened for aqueous solubility, lipophilicity, toxicity in Caco-2 cells, and potential for hERG channel interactions, leading to the identification of stable and safe lead compounds for further development. nih.gov
Strategies for optimizing this scaffold often involve:
Modification of the Pyrimidine (B1678525) Ring: Introducing different substituents to modulate electronic properties and interactions with the target protein.
Alteration of the Piperazine Substituent: The nitrogen atom of the piperazine ring not attached to the pyrimidine offers a convenient point for modification to explore different chemical spaces and improve pharmacokinetic properties. nih.gov
Isosteric Replacement: Swapping functional groups or rings with others that have similar physical or chemical properties to improve metabolic stability or reduce toxicity.
Computational Modeling: Utilizing techniques like molecular docking and quantitative structure-activity relationship (QSAR) to predict the effects of structural modifications and guide synthetic efforts. patsnap.com
Interdisciplinary Research Avenues in Chemical Biology and Pharmacology
Beyond direct therapeutic development, this compound and its analogues serve as valuable tools for interdisciplinary research in chemical biology and pharmacology. These compounds can be used as chemical probes to investigate complex biological systems and elucidate the function of specific proteins.
The parent compound, 1-(2-pyrimidinyl)piperazine (1-PP), is a well-characterized metabolite of several anxiolytic drugs. wikipedia.orgchemicalbook.com It acts as a potent antagonist of the α2-adrenergic receptor and a weak partial agonist of the 5-HT1A receptor. wikipedia.orgnih.gov This specific pharmacological profile makes 1-PP an excellent tool for dissecting the roles of these receptor systems in neurotransmission. For example, electrophysiological studies have used 1-PP to demonstrate its antagonist activity at somatodendritic and terminal α2-adrenergic autoreceptors in the rat central nervous system, thereby helping to characterize noradrenergic pathways. nih.gov
The development of pyrimidinylpiperazine derivatives against novel targets like the CHIKV nsP1 protein opens up avenues in chemical virology. nih.gov These inhibitors can be used to study the lifecycle of the virus, specifically the crucial role of RNA capping, and can help validate nsP1 as a drug target for other alphaviruses. By modifying these compounds to incorporate fluorescent tags or biotin (B1667282) labels, researchers can create probe molecules for use in pull-down assays to identify binding partners or in imaging studies to visualize target localization within cells. The broad bioactivity of the pyrimidinylpiperazine scaffold ensures its continued relevance as a foundational structure for creating new chemical tools to explore a wide range of biological questions. nih.gov
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile, and how is its purity validated?
- Methodological Answer: The compound is synthesized via nucleophilic substitution using 2-(piperazin-1-yl)pyrimidine and 2-chloroacetonitrile in a 1:3 molar ratio under reflux in acetonitrile. The reaction typically achieves ~77.6% yield, as confirmed by gravimetric analysis. Purity is validated using NMR spectroscopy (e.g., characteristic singlet at δ 3.58 ppm for the acetonitrile methylene group) and thin-layer chromatography (TLC) with ethyl acetate/hexane eluent .
Q. What spectroscopic techniques are employed to confirm the structure of this compound?
- Methodological Answer: NMR (400 MHz, CDCl) is critical, with key signals including δ 2.63–2.66 ppm (t, 4H, piperazine protons), δ 3.58 ppm (s, 2H, CH-CN), and δ 8.31–8.32 ppm (d, 2H, pyrimidine protons). High-resolution mass spectrometry (HRMS) further confirms the molecular ion peak (e.g., [M+H]) .
Q. What analytical methods are recommended to assess the purity of this compound in research settings?
- Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is standard. Impurity profiling can leverage LC-MS for structural identification, referencing analogous methods for pyrimidine-piperazine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound beyond the reported 77.6%?
- Methodological Answer: Yield optimization may involve:
- Catalyst screening: Transition metals (e.g., KI) to enhance nucleophilic substitution kinetics.
- Solvent effects: Testing polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature gradients: Microwave-assisted synthesis to reduce reaction time and byproduct formation.
Post-reaction workup (e.g., column chromatography with silica gel and ethyl acetate/methanol gradients) can further isolate high-purity product .
Q. What strategies are effective in functionalizing the nitrile group for downstream applications?
- Methodological Answer: The nitrile group can be reduced to a primary amine using hydrogenation (60 psi H, Raney Ni catalyst) to yield 2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanamine, as demonstrated in Procedure C (97% yield). Alternative pathways include hydrolysis to amides (HSO/HO) or conversion to tetrazoles via [3+2] cycloaddition with NaN .
Q. How do structural modifications at the pyrimidine or piperazine rings influence physicochemical or biological properties?
- Methodological Answer: Substituent effects can be studied via:
- Pyrimidine modifications: Introducing electron-withdrawing groups (e.g., -Cl, -CF) to alter π-π stacking in receptor binding.
- Piperazine substitutions: Replacing pyrimidine with pyridine (see derivatives) to assess steric and electronic impacts.
Computational tools (e.g., molecular docking) and kinetic assays (e.g., acetylcholinesterase inhibition IC) enable structure-activity relationship (SAR) analysis .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) during characterization?
- Methodological Answer: Discrepancies arise from solvent effects, tautomerism, or impurities. Strategies include:
- 2D NMR (COSY, HSQC): To resolve overlapping signals and assign protons unambiguously.
- Computational validation: Density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
- Crystallography: Single-crystal X-ray diffraction (using SHELX software) for absolute configuration confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
